molecular formula C15H16N2O3 B311016 N-(3-aminophenyl)-2,3-dimethoxybenzamide

N-(3-aminophenyl)-2,3-dimethoxybenzamide

Cat. No.: B311016
M. Wt: 272.3 g/mol
InChI Key: QPPOONTUIGHLHW-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzoyl group attached to a 3-aminophenylamine moiety. The 3-aminophenyl group may serve as a directing group in metal-catalyzed C–H bond functionalization reactions, analogous to related compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

IUPAC Name

N-(3-aminophenyl)-2,3-dimethoxybenzamide

InChI

InChI=1S/C15H16N2O3/c1-19-13-8-4-7-12(14(13)20-2)15(18)17-11-6-3-5-10(16)9-11/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

QPPOONTUIGHLHW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences and similarities between N-(3-aminophenyl)-2,3-dimethoxybenzamide and related benzamide derivatives:

Compound Name Substituents/Functional Groups Key Structural Features Reference
This compound 2,3-dimethoxybenzoyl; 3-aminophenyl Amino group at meta position; dimethoxy substitution -
[18F]fallypride 5-(3-fluoropropyl); pyrrolidinylmethyl Fluorinated side chain; bicyclic pyrrolidine moiety
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl; 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group
5-Bromo-N-(2-((3-aminopropyl)ethylamino)ethyl)-2,3-dimethoxybenzamide 5-bromo; ethylamino-ethyl chain Bromine substitution; flexible alkyl chain
N-(3-methylphenyl)-3-nitrobenzamide 3-nitrobenzoyl; 3-methylphenyl Nitro group; methyl substitution

Key Observations :

  • In contrast, [18F]fallypride’s fluoropropyl group increases lipophilicity and receptor affinity for dopamine D2/D3 receptors .
  • Amino Group Utility: The 3-aminophenyl group in the target compound contrasts with the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is optimized for metal-catalyzed reactions .

Pharmacological and Functional Properties

  • Receptor Binding: [18F]fallypride exhibits nanomolar affinity (Ki ≈ 0.03 nM) for D2/D3 receptors due to its fluoropropyl and pyrrolidinyl groups, making it a potent PET tracer .
  • Catalytic Applications: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate structure facilitates C–H activation in catalysis, whereas the 3-aminophenyl group in the target compound may enable alternative reaction pathways .

Preparation Methods

Reaction Overview

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate 2,3-dimethoxybenzoic acid, followed by nucleophilic attack from 3-aminophenylamine (Figure 1).

Procedure

  • Activation : 2,3-Dimethoxybenzoic acid (1.0 eq) is dissolved in anhydrous DMF. EDCI (1.2 eq) and HOBt (1.1 eq) are added at 0°C under nitrogen.

  • Coupling : 3-Aminophenylamine (1.1 eq) and triethylamine (2.0 eq) are introduced. The mixture is stirred at room temperature for 8–12 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 3:1).

Key Data

ParameterValueSource
Yield78–82%
Reaction Time8–12 hours
SolventDMF
TemperatureRoom temperature

Advantages

  • High reproducibility and compatibility with acid-sensitive functional groups.

  • Avoids harsh conditions (e.g., high temperatures or strong acids).

Limitations

  • Requires anhydrous conditions and inert atmosphere.

  • HOBt may pose safety concerns due to explosive potential.

Benzotriazole Intermediate Approach

Reaction Overview

This method utilizes N-acylbenzotriazole intermediates, which are stable and easily prepared from carboxylic acids. The intermediate reacts efficiently with 3-aminophenylamine under mild conditions (Figure 2).

Procedure

  • Intermediate Synthesis : 2,3-Dimethoxybenzoic acid (1.0 eq) is treated with benzotriazole (1.1 eq) and DCC (1.2 eq) in dichloromethane (DCM) overnight.

  • Amide Formation : The N-acylbenzotriazole intermediate is isolated and reacted with 3-aminophenylamine (1.2 eq) in DCM at 0°C for 2 hours.

  • Workup : The product is filtered, washed with NaHCO₃, and recrystallized from ethanol.

Key Data

ParameterValueSource
Yield89–93%
Reaction Time2 hours
SolventDCM
Temperature0°C to room temperature

Advantages

  • High yields due to superior leaving-group ability of benzotriazole.

  • No need for coupling agents during the amidation step.

Limitations

  • Requires synthesis and isolation of the intermediate.

  • DCC is moisture-sensitive and generates DCU byproduct.

Acid Chloride Method

Reaction Overview

2,3-Dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 3-aminophenylamine (Figure 3).

Procedure

  • Chlorination : 2,3-Dimethoxybenzoic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) for 3 hours. Excess SOCl₂ is removed under vacuum.

  • Amidation : The acid chloride is dissolved in THF and added dropwise to 3-aminophenylamine (1.1 eq) with pyridine (2.0 eq) at 0°C.

  • Workup : The mixture is stirred for 2 hours, filtered, and purified via recrystallization (ethanol/water).

Key Data

ParameterValueSource
Yield65–70%
Reaction Time3 hours (chlorination) + 2 hours (amidation)
SolventTHF
TemperatureReflux (chlorination), 0°C (amidation)

Advantages

  • Cost-effective and scalable for industrial applications.

  • No coupling agents required.

Limitations

  • Low yields due to side reactions (e.g., hydrolysis of acid chloride).

  • Requires handling of corrosive SOCl₂.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesKey Limitations
EDCI/HOBt78–82≥95Mild conditions, high reproducibilityMoisture-sensitive reagents
Benzotriazole89–93≥97High yields, stable intermediatesMulti-step synthesis
Acid Chloride65–70≥90Scalability, low costCorrosive reagents, moderate yields

Optimization Strategies

  • Solvent Selection : DMF enhances solubility in EDCI/HOBt method, while DCM minimizes side reactions in benzotriazole approach.

  • Temperature Control : Lower temperatures (0°C) reduce epimerization in acid chloride method.

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) improves acylation efficiency in EDCI/HOBt couplings .

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